molecular formula C9H20Cl2N2 B1430787 (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride CAS No. 917505-12-5

(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride

Cat. No. B1430787
M. Wt: 227.17 g/mol
InChI Key: GDPYVOIPMPHKGB-WWPIYYJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride, also known as S-PIPD, is a chiral secondary amine compound with a piperidine backbone. It is a derivative of piperidine, a cyclic secondary amine with two nitrogen atoms in a five-membered ring. S-PIPD is a versatile compound that has been used in a variety of scientific research applications.

Scientific Research Applications

(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of chiral compounds, as a reagent in the synthesis of chiral amines, and as a ligand in the synthesis of chiral metal complexes. (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride has also been used as a chiral shift reagent in NMR spectroscopy, as a chiral selector in chromatography, and as a chiral modifier in mass spectrometry. Additionally, (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride has been used in the synthesis of chiral drugs and as a chiral auxiliary in asymmetric synthesis.

Mechanism Of Action

(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride acts as a chiral shift reagent in NMR spectroscopy. It binds to a chiral molecule and shifts the NMR signal to a higher or lower frequency, depending on the configuration of the molecule. This allows the chiral centers of the molecule to be identified and the absolute configuration of the molecule to be determined.

Biochemical And Physiological Effects

(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride has no known biochemical or physiological effects. It is not metabolized by the body and does not interact with any known biochemical pathways. As such, it is considered to be a safe compound for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The main advantage of (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride is that it is a versatile compound that can be used in a variety of scientific research applications. Additionally, it is a relatively inexpensive compound and is readily available. The main limitation of (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride is that it is not metabolized by the body, so it cannot be used in studies involving human subjects.

Future Directions

There are a number of potential future directions for (S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride. One potential direction is to use it as a chiral shift reagent in the determination of the absolute configuration of chiral molecules. Additionally, it could be used as a chiral selector in chromatography to separate enantiomers of chiral compounds. Another potential direction is to use it as a chiral auxiliary in asymmetric synthesis. Finally, it could be used as a chiral modifier in mass spectrometry to identify and characterize chiral molecules.

properties

IUPAC Name

1-[(3S)-pyrrolidin-3-yl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-6-11(7-3-1)9-4-5-10-8-9;;/h9-10H,1-8H2;2*1H/t9-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPYVOIPMPHKGB-WWPIYYJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H]2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855865
Record name 1-[(3S)-Pyrrolidin-3-yl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Pyrrolidin-3-yl)piperidine dihydrochloride

CAS RN

917505-12-5
Record name 1-[(3S)-Pyrrolidin-3-yl]piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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